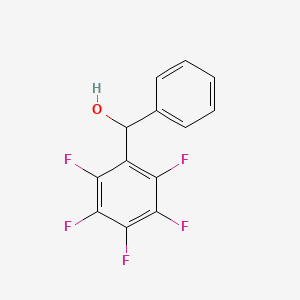

2,3,4,5,6-Pentafluorobenzhydrol

Descripción

Significance of Fluorinated Aromatic Systems in Contemporary Organic Chemistry

The introduction of fluorine into organic molecules, particularly aromatic systems, has a profound impact on their physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and its presence in an aromatic ring withdraws electron density, which can significantly alter the molecule's reactivity and stability. numberanalytics.com This high electronegativity and the strength of the carbon-fluorine bond contribute to the high thermal and chemical stability observed in many fluorinated compounds. numberanalytics.comnumberanalytics.com

The substitution of hydrogen with fluorine can lead to enhanced lipophilicity, which may improve a drug's ability to pass through cell membranes. nih.gov Furthermore, the replacement of hydrogen with fluorine, which is a relatively small atom, often acts as a bioisostere for a hydrogen atom or a hydroxyl group without adding significant bulk, a useful strategy in drug design. nih.govtandfonline.com

These unique characteristics have led to the widespread application of fluorinated aromatic compounds in various sectors:

Agrochemicals: Fluorinated compounds are integral to the development of effective pesticides and herbicides. numberanalytics.comresearchgate.net

Materials Science: The creation of advanced materials, including high-performance fluoropolymers like Polytetrafluoroethylene (PTFE) and materials for organic light-emitting diodes (OLEDs), relies on fluorinated aromatic precursors. numberanalytics.com

Overview of Benzhydrol Derivatives: Structural Features and Research Relevance

Benzhydrol, also known as diphenylmethanol, is a secondary alcohol with a structure featuring two phenyl groups attached to a central carbon atom that also bears a hydroxyl group ((C₆H₅)₂CHOH). fresnostate.eduvasudhachem.com This diaryl alcohol is a white solid at room temperature and serves as the parent compound for a large class of derivatives. vasudhachem.comechemi.com

The benzhydrol scaffold is a valuable building block in organic synthesis. Its structure provides a foundation for creating a wide range of derivatives with diverse applications. A common method for synthesizing benzhydrol involves the Grignard reaction between benzaldehyde (B42025) and phenylmagnesium bromide. fresnostate.edu

The research relevance of benzhydrol derivatives is most prominent in the pharmaceutical industry. The benzhydrol moiety is a key structural component in numerous therapeutic agents. fresnostate.edu It is a well-established precursor for the synthesis of various drugs, including:

Antihistamines: The common allergy medication diphenhydramine (B27) contains a benzhydrol core structure. fresnostate.edu

Antihypertensives and Antiallergenic agents. vasudhachem.com

Modafinil: A wakefulness-promoting agent. vasudhachem.com

Beyond pharmaceuticals, benzhydrol derivatives are also used in the production of agrochemicals and as terminators in polymerization reactions. vasudhachem.com Glycosylated derivatives of benzhydrol have also been investigated for their potential as antithrombotic agents. nih.gov

Fundamental Chemical Attributes of the 2,3,4,5,6-Pentafluorobenzhydrol Moiety

This compound is a specialized chemical compound that merges the structural features of a benzhydrol with a perfluorinated aromatic ring. In this molecule, one of the phenyl rings of the benzhydrol structure is fully substituted with five fluorine atoms. This substitution imparts the unique properties of fluorinated systems onto the versatile benzhydrol scaffold.

Its chemical structure consists of a phenyl group and a pentafluorophenyl group attached to the same carbon atom, which is also bonded to a hydroxyl group. The presence of the electron-withdrawing pentafluorophenyl ring significantly influences the chemical properties of the benzylic alcohol.

One documented method for synthesizing this compound involves the reaction of a Grignard reagent with 2,3,4,5,6-Pentafluorobenzaldehyde. chemicalbook.com Another approach uses bromopentafluorobenzene (B106962) as a starting material. chemicalbook.com

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1944-05-4 chemwhat.comscbt.com |

| Molecular Formula | C₁₃H₇F₅O chemwhat.comscbt.com |

| Molecular Weight | 274.19 g/mol chemwhat.comscbt.com |

| Melting Point | 54 °C chemwhat.com |

| Boiling Point | 115 °C chemwhat.com |

| Synonyms | α-(Pentafluorophenyl)benzenemethanol, Pentafluorobenzhydrol chemwhat.com |

This compound serves as a valuable research chemical, particularly in studies exploring the impact of perfluoroaryl groups on reaction mechanisms and molecular interactions. For example, it has been noted in the context of creating fluorogenic indicators for assessing cellular oxidative activity. nih.gov

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F5O/c14-8-7(9(15)11(17)12(18)10(8)16)13(19)6-4-2-1-3-5-6/h1-5,13,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIIFKURPQGSMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C(=C(C(=C2F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941173 | |

| Record name | (Pentafluorophenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1944-05-4 | |

| Record name | 2,3,4,5,6-Pentafluoro-α-phenylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1944-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorobenzhydryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Pentafluorophenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentafluorobenzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3,4,5,6 Pentafluorobenzhydrol and Analogous Perfluorinated Alcohols

Reductive Pathways from Perfluorinated Ketone Precursors

A primary and direct route to 2,3,4,5,6-pentafluorobenzhydrol involves the reduction of its corresponding ketone precursor. This approach leverages well-established carbonyl chemistry, adapted for the highly fluorinated substrate.

Reduction of 2,3,4,5,6-Pentafluorobenzophenone (B73018) to this compound

The conversion of 2,3,4,5,6-pentafluorobenzophenone to this compound is a classic example of ketone reduction. Metal hydride reagents are commonly employed for this transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily converts ketones to their corresponding secondary alcohols. zenodo.orgzenodo.org The reaction is typically performed in an alcoholic solvent such as methanol or ethanol. zenodo.orgzenodo.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. zenodo.org This addition breaks the carbon-oxygen pi bond, forming a tetrahedral alkoxide intermediate, which is subsequently protonated by the solvent or during an aqueous workup to yield the final alcohol product. zenodo.org For complete conversion, an excess of the reducing agent is often used to ensure the entire carbonyl starting material is consumed. zenodo.orgzenodo.org The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) to confirm the disappearance of the starting ketone. zenodo.orgrsc.org

Investigation of Selective Reduction Reagents and Conditions

While sodium borohydride is effective, the field of organic synthesis has developed a range of modified borohydride reagents to achieve higher chemoselectivity and stereoselectivity. mdma.ch Sodium borohydride itself is known for its chemoselectivity in reducing aldehydes and ketones without affecting less reactive functional groups like esters or carboxylic acids. rsc.orgmdma.ch However, its reactivity can be tuned. For instance, lithium triethylborohydride is a more powerful reducing agent. mdma.ch The choice of solvent and temperature also plays a crucial role in controlling the reaction's selectivity and rate. Sodium borohydride reductions are often conducted in protic solvents like methanol or isopropanol (B130326) to facilitate the reaction. zenodo.orgmdma.ch For substrates with multiple reducible groups, careful selection of the reagent and conditions is paramount to selectively target the desired ketone.

| Reducing Agent | Typical Substrate | Common Solvents | Key Characteristics |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Methanol, Ethanol, Isopropanol | Mild, cost-effective, and chemoselective for carbonyls. zenodo.orgmdma.ch |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides | Anhydrous Diethyl Ether, Tetrahydrofuran (THF) | Very strong, non-selective reducing agent; must be used in aprotic solvents and requires a separate hydrolysis step. rsc.org |

| Lithium Triethylborohydride (LiBHEt₃) | Hydroxy esters, general carbonyls | Tetrahydrofuran (THF) | Stronger than NaBH₄; can be directed by other functional groups like hydroxyls for enhanced selectivity. mdma.ch |

Organometallic Approaches in Pentafluorophenyl Chemistry

Organometallic reagents provide a powerful alternative for constructing the carbon framework of this compound by forming a new carbon-carbon bond.

Utilization of Pentafluorophenylmagnesium Halides in Carbonyl Addition Reactions

The Grignard reaction is a cornerstone of C-C bond formation. organic-chemistry.org It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. organic-chemistry.org To synthesize this compound via this method, one could react pentafluorophenylmagnesium bromide (C₆F₅MgBr) with benzaldehyde (B42025) (C₆H₅CHO). The Grignard reagent is prepared by reacting bromopentafluorobenzene (B106962) with magnesium metal in a dry ether solvent.

In the reaction mechanism, the highly polarized carbon-magnesium bond of the Grignard reagent makes the pentafluorophenyl group strongly nucleophilic. masterorganicchemistry.com This nucleophilic carbon attacks the electrophilic carbonyl carbon of benzaldehyde. masterorganicchemistry.comstudy.com This step forms a new carbon-carbon bond and a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product, this compound. study.comdoubtnut.com The reaction of a Grignard reagent with an aldehyde is a standard method for producing secondary alcohols. leah4sci.com

| Carbonyl Substrate | Grignard Reagent | Intermediate | Final Product Type |

|---|---|---|---|

| Formaldehyde (CH₂O) | R-MgX | R-CH₂-OMgX | Primary Alcohol |

| Aldehyde (R'-CHO) | R-MgX | R'-CH(R)-OMgX | Secondary Alcohol |

| Ketone (R'-CO-R'') | R-MgX | R'-C(R)(R'')-OMgX | Tertiary Alcohol |

| Benzaldehyde | C₆F₅MgBr | C₆H₅-CH(C₆F₅)-OMgBr | This compound |

Reactions Involving Fluorinated Copper Reagents for Aryl-Carbon Bond Formation

Organocopper reagents offer a different approach to forming aryl-carbon bonds. Pentafluorophenylcopper (C₆F₅Cu) is a well-established reagent that can be prepared and used to introduce the pentafluorophenyl group into various molecules. orgsyn.org It exists as a stable tetramer and is soluble in many organic solvents. orgsyn.org These reagents are typically prepared from the reaction of a copper(I) halide with either pentafluorophenylmagnesium bromide or pentafluorophenyllithium. orgsyn.orgnih.gov

While Grignard reagents add directly to carbonyls, pentafluorophenylcopper is more commonly used in cross-coupling reactions to form C-C bonds. nih.govrsc.org For instance, it can react with organohalogen compounds, such as acid chlorides or aryl bromides, often at elevated temperatures, to substitute the halogen with a pentafluorophenyl group. nih.gov This reactivity is valuable for synthesizing complex polyfluorinated biaryls. acs.org The development of copper-silver couples, such as Cu(Rբ)₂Ag, has also shown good performance in C-C bond formation with acid chlorides under moderate conditions. nih.gov These methods highlight the versatility of fluorinated copper reagents in constructing specific aryl-carbon bonds, which is a key step in the synthesis of precursors for perfluorinated alcohols. rsc.orgnih.gov

Nucleophilic Fluorination Strategies for Alcohol Intermediates

Another advanced strategy involves the introduction of fluorine at a later stage of the synthesis, specifically by converting a hydroxyl group in an intermediate alcohol into a C-F bond. This is particularly relevant for creating analogous fluorinated alcohols where the fluorine is not part of a perfluoroaryl ring. The deoxofluorination of alcohols is a key transformation in this context.

A range of reagents has been developed for this purpose. Diethylaminosulfur trifluoride (DAST) is a classic reagent for converting alcohols to alkyl fluorides, though it is thermally unstable. organic-chemistry.org Newer reagents like XtalFluor-E have been shown to activate benzyl (B1604629) alcohols in situ to facilitate reactions like Friedel-Crafts benzylation, demonstrating their ability to ionize the C-OH bond. rsc.org The mechanism of these reactions can vary. Strong hydrogen bond donors can activate benzylic fluorides, promoting either an associative Sₙ2 pathway (with inversion of configuration) or a dissociative Sₙ1 pathway (leading to a benzylic carbocation). nih.gov The choice of reagent and conditions determines the mechanistic outcome. nih.gov Furthermore, metal-catalyzed methods, using catalysts based on palladium or copper, have been developed for the C-H fluorination of benzylic positions using nucleophilic fluoride (B91410) sources, offering an alternative route to these compounds. beilstein-journals.orgd-nb.info

| Fluorinating Agent | Precursor Functional Group | Key Features | Mechanistic Pathway(s) |

|---|---|---|---|

| Diethylaminosulfur trifluoride (DAST) | Alcohol (-OH) | Effective deoxofluorinating agent, but thermally unstable. organic-chemistry.org | Typically Sₙ2 |

| XtalFluor-E | Alcohol (-OH) | Activates alcohols for substitution; can induce Sₙ1 reactivity. rsc.org | Sₙ1 |

| Selectfluor with Iron(II) catalyst | Benzylic C-H | Allows for direct C-H functionalization under mild conditions. organic-chemistry.org | Radical Fluorine Atom Transfer (FAT) |

| Et₃N·3HF with Iridium photocatalyst | Benzylic C-H | Uses a nucleophilic fluoride source via a radical-polar crossover mechanism. d-nb.info | Radical HAT followed by oxidation and nucleophilic attack |

Conversion of Activated Hydroxyl Groups via Dehydroxylative Fluorination

Dehydroxylative fluorination, the conversion of an alcohol's hydroxyl group into a fluorine atom, is a direct and powerful strategy for the synthesis of organofluorines. youtube.com This transformation is particularly relevant for preparing fluorinated analogs of benzhydrols. A variety of reagents have been developed to overcome the challenges associated with this conversion, such as thermal instability and limited functional group tolerance. youtube.com

Conventional reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable successor, Deoxo-Fluor, have been widely used but can suffer from safety hazards and the formation of elimination byproducts, especially with benzylic alcohols. youtube.comrsc.org To address these limitations, a new generation of reagents has emerged. youtube.com PyFluor, for instance, is an inexpensive and thermally stable deoxyfluorination reagent that shows high selectivity for fluorination over elimination, even with challenging substrates like homobenzylic alcohols. rsc.org

Other notable advancements include PhenoFluor and its more bench-stable salt analog, AlkylFluor. libretexts.org AlkylFluor is particularly effective for the deoxyfluorination of primary and secondary aliphatic and benzylic alcohols, demonstrating broad functional group tolerance. libretexts.org For substrates that are particularly challenging, AlkylFluor can be converted in situ to the more reactive PhenoFluor. libretexts.org More recently, data science-guided approaches have led to the development of novel (hetero)aryl sulfonyl fluorides with enhanced reactivity and safety profiles compared to earlier reagents like PyFluor and DAST. researchgate.net These reagents provide a complementary toolbox for the deoxyfluorination of diverse and complex alcohol substrates. researchgate.net

For tertiary alcohols, which are prone to elimination and rearrangement side reactions, specific methods have been developed. mdpi.com One such method employs Selectfluor in combination with a phosphine (B1218219)/iodine-based system to activate the hydroxyl group, enabling rapid and efficient fluorination under mild conditions. mdpi.comrsc.org

Table 1: Comparison of Selected Dehydroxylative Fluorination Reagents

| Reagent Name | Key Features | Substrate Scope |

|---|---|---|

| DAST | Widely used, commercially available. | Primary, secondary alcohols; aldehydes, ketones. |

| Deoxo-Fluor | More thermally stable than DAST. | Primary, secondary alcohols; aldehydes, ketones. |

| PyFluor | Low-cost, thermally stable, selective. rsc.org | Broad range of alcohols, reduced elimination. rsc.org |

| AlkylFluor | Bench-stable, high-yielding. libretexts.org | Primary and secondary alcohols, broad functional group tolerance. libretexts.org |

| Selectfluor | Used for tertiary alcohols with an activator. mdpi.comrsc.org | Efficient for challenging tertiary alcohols. mdpi.com |

Development of Novel Fluoride Sources for Aliphatic Alcohol Fluorination

The efficacy of a fluorination reaction is heavily dependent on the nature of the fluoride source. Traditional metal fluoride salts often suffer from low solubility and high basicity, which can lead to side reactions. researchgate.net Consequently, significant research has been dedicated to developing more effective and soluble fluoride sources.

One successful strategy involves the use of potassium fluoride (KF) as the fundamental fluorine source in conjunction with an activating agent. The AlkylFluor reagent system is a prime example, where KF is used to generate the active fluorinating species. libretexts.org Another innovative approach involves the in situ generation of highly active triflyl fluoride (CF₃SO₂F) from potassium fluoride, enabling mild and rapid deoxyfluorination of various alcohols. wyzant.com

Aryl fluorosulfonates represent another class of novel reagents that act as both activator and fluoride source precursor. youtube.com These compounds are stable, low-cost, and can efficiently fluorinate a wide range of primary and secondary alcohols, including benzylic systems, under mild conditions. youtube.com Their stability and ease of handling make them a promising alternative to traditional sulfur-based fluorinating agents. youtube.com

To overcome the basicity of common fluoride sources, which often leads to elimination byproducts with sensitive substrates like benzylic alcohols, non-basic fluorination methods have been developed. stackexchange.com One such method employs a nontrigonal phosphorus triamide for base-free alcohol activation, coupled with an organic soluble fluoride donor and a triarylborane fluoride shuttling catalyst. stackexchange.com This system suppresses elimination and allows for the stereospecific fluorination of secondary and tertiary alcohols. stackexchange.com The use of weakly basic tetrabutylammonium bifluoride has also been shown to provide excellent yields of fluorination from triflates with minimal elimination. wyzant.com

Table 2: Overview of Novel Fluoride Sources and Systems

| Fluoride Source/System | Activating Principle | Key Advantages |

|---|---|---|

| KF with Activator | In situ generation of active fluorinating agent (e.g., in AlkylFluor). libretexts.org | Utilizes an inexpensive fluoride source, mild conditions. wyzant.com |

| Aryl Fluorosulfonates | Reagent acts as an activator for the hydroxyl group. youtube.com | Stable, low-cost, easy to handle, high efficiency. youtube.com |

| Soluble Donor & Catalyst | Base-free activation with a Lewis acid catalyst for fluoride transfer. stackexchange.com | Suppresses elimination, stereospecific, good for sensitive substrates. stackexchange.com |

| Tetrabutylammonium Bifluoride | Weakly basic fluoride source. wyzant.com | Minimizes elimination side products. wyzant.com |

Synthetic Routes Involving Perfluorobenzyl Halides

Perfluorinated benzyl halides, such as 2,3,4,5,6-pentafluorobenzyl bromide and chloride, are versatile building blocks for the synthesis of complex polyfluorinated molecules. Their utility stems from the ability to undergo reactions typical of benzyl halides, allowing for the introduction of the pentafluorophenylmethyl moiety into a variety of structures, including benzhydrol systems.

2,3,4,5,6-Pentafluorobenzyl bromide is a commercially available liquid reagent used for the derivatization of various functional groups, including thiols, alcohols, and carboxylic acids. nih.govorganic-chemistry.org A primary route to synthesizing this compound from this halide is through a Grignard reaction. This classic carbon-carbon bond-forming reaction is a cornerstone of organic synthesis for creating secondary and tertiary alcohols. nih.gov

Two principal Grignard-based pathways can be envisioned for the synthesis of this compound:

Reaction of a Phenyl Grignard Reagent with 2,3,4,5,6-Pentafluorobenzaldehyde: In this approach, phenylmagnesium bromide (a Grignard reagent prepared from bromobenzene and magnesium) is added to 2,3,4,5,6-pentafluorobenzaldehyde. nsf.govresearchgate.net The nucleophilic phenyl group attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the final this compound product. This is often the preferred method due to the high reactivity of aldehydes.

Reaction of 2,3,4,5,6-Pentafluorobenzylmagnesium Bromide with Benzaldehyde: Alternatively, the Grignard reagent can be prepared from 2,3,4,5,6-pentafluorobenzyl bromide and magnesium metal. This organometallic species is then reacted with benzaldehyde. The nucleophilic pentafluorobenzyl carbanion adds to the benzaldehyde carbonyl, and subsequent workup affords the target benzhydrol.

Both methods require strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic solvents like water. researchgate.net The formation of the Grignard reagent itself can sometimes be accompanied by side reactions, such as Wurtz coupling, which can be minimized by using a continuous production process rather than a semi-batch synthesis.

Chemo- and Regioselective Synthesis of Fluorinated Benzhydrol Systems

Achieving chemo- and regioselectivity is a paramount challenge in the synthesis of complex molecules, particularly those with multiple functional groups or reactive sites. In the context of fluorinated benzhydrol systems, selectivity can be critical when constructing the molecule or when performing subsequent functionalization.

The synthesis of a substituted fluorinated benzhydrol via a Grignard reaction offers a key point for controlling regioselectivity. For instance, in the addition of an organometallic reagent to a polyfluorinated benzaldehyde that also contains another electrophilic site, chemoselectivity would be required. The high polarization of the C-F bonds in a pentafluorophenyl ring makes the aromatic ring itself electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org The rate-determining step in SNAr is the initial nucleophilic attack, which is accelerated by the strong inductive effect of fluorine. wyzant.comstackexchange.com This inherent reactivity must be considered when designing a synthesis to avoid undesired side reactions on the perfluorinated ring.

Furthermore, if a substituted phenyl Grignard reagent is added to 2,3,4,5,6-pentafluorobenzaldehyde, the substituents on the Grignard reagent can influence the reaction's efficiency and selectivity. Chiral ligands, such as aminoalcohols, can be used to induce enantioselectivity in the addition of Grignard reagents to aldehydes, providing a pathway to chiral fluorinated benzhydrols. mdpi.com

When functionalizing a pre-existing fluorinated benzhydrol, the fluorine atoms exert strong electronic effects that can direct subsequent reactions. The electron-withdrawing nature of fluorine deactivates the perfluorinated ring towards electrophilic aromatic substitution but activates it for nucleophilic attack. This directing effect is crucial for achieving regioselectivity in late-stage functionalization, allowing for the selective modification of either the fluorinated or non-fluorinated aromatic ring. The specific substitution pattern of fluorine atoms can also influence the regioselectivity of processes like transition metal-catalyzed C-H bond functionalization.

Elucidation of Reaction Mechanisms and Comprehensive Reactivity Profiles of 2,3,4,5,6 Pentafluorobenzhydrol

Mechanistic Investigations of Hydroxyl Group Transformations

The benzylic hydroxyl group in 2,3,4,5,6-pentafluorobenzhydrol is a key site for chemical modification. Its transformation is central to the synthesis of more complex derivatives. The strong electron-withdrawing nature of the pentafluorophenyl group enhances the acidity of the hydroxyl proton and influences the stability of potential intermediates at the benzylic carbon.

Direct transformation of the hydroxyl group is often challenging due to its poor leaving group ability. Consequently, various activation strategies are employed to facilitate its displacement or elimination. A common approach involves converting the hydroxyl group into a more reactive species. For instance, in biological systems, sulfo-conjugation can activate benzylic alcohols, forming highly reactive sulfuric acid esters. nih.gov

In synthetic chemistry, activation is often achieved through protonation under acidic conditions or by converting the alcohol into an ester or a sulfonate ester, such as a tosylate or mesylate. Another effective strategy involves the use of specialized solvents like perfluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). frontiersin.orgacs.org HFIP can act as a potent hydrogen bond donor to the hydroxyl group, increasing its electrophilicity and facilitating its departure as a water molecule upon nucleophilic attack. frontiersin.org This method has been successfully used in the dehydroxydifluoroalkylation of benzylic alcohols. rsc.org The presence of ortho-fluorine atoms in benzyl (B1604629) alcohols can also increase the hydrogen-bond acidity of the hydroxyl group, further influencing its reactivity. nih.gov

Once activated, the benzylic hydroxyl group can undergo deoxygenation (removal of the hydroxyl group) or substitution. Deoxygenation is a fundamental transformation that replaces the C-OH bond with a C-H bond. Catalytic methods using transition metals are common for this purpose. For example, titanium-based systems can deoxygenate benzylic alcohols, with mechanistic studies suggesting the reaction proceeds through a deoxygenation-elimination-hydrogenation sequence. chemrxiv.org Similarly, palladium and iridium-based photocatalysts have been developed for the deoxygenation of activated benzylic alcohols, such as their benzoate (B1203000) esters. beilstein-journals.org Mechanistic studies on these systems point toward pathways involving single electron transfer (SET) to form benzylic radical intermediates. researchgate.net

Substitution reactions at the benzylic center involve replacing the hydroxyl group with another nucleophile. These reactions are highly valuable for creating new carbon-carbon or carbon-heteroatom bonds. For instance, HFIP-catalyzed reactions of benzylic alcohols with difluoroenoxysilanes lead to the formation of α,α-difluoroketones through a dehydroxydifluoroalkylation process. rsc.org The stability of the potential benzylic carbocation, which is influenced by the electronic nature of the aromatic rings, plays a crucial role in these substitution reactions.

Reactivity of the Pentafluorophenyl Moiety

The pentafluorophenyl ring is a highly electron-deficient aromatic system due to the strong inductive and mesomeric effects of the five fluorine atoms. This electronic character makes it susceptible to nucleophilic attack while generally deactivating it toward electrophilic substitution.

The most characteristic reaction of the pentafluorophenyl group is nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction proceeds via a two-step addition-elimination mechanism. core.ac.ukpressbooks.pub A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.ukmasterorganicchemistry.com In the second step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring. pressbooks.pub

The pentafluorophenyl group is highly activated for SNAr, allowing reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. acs.orgscispace.com In compounds containing a pentafluorophenyl substituent, this reaction provides a powerful tool for late-stage functionalization. acs.orgscispace.com Interestingly, in the context of SNAr, fluorine is an effective leaving group, often showing higher reactivity than heavier halogens. masterorganicchemistry.comyoutube.com This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom polarizing the C-F bond. youtube.com

The selectivity of reactions involving the pentafluorophenyl ring is a critical consideration.

Regioselectivity: In SNAr reactions on a pentafluorophenyl ring, nucleophilic attack occurs with high regioselectivity. The attack is overwhelmingly directed to the para position (C-4). scispace.com This preference is attributed to both electronic and steric factors. The negative charge of the Meisenheimer intermediate is most effectively delocalized when the attack occurs at the ortho or para positions relative to the activating benzhydryl group. masterorganicchemistry.com However, the ortho positions are sterically hindered by the adjacent substituent, making the para position the most favorable site for attack.

Chemoselectivity: In a molecule like this compound, there are multiple potential reaction sites. Chemoselectivity refers to the preferential reaction of one functional group over others. youtube.com Under nucleophilic conditions, the highly electrophilic pentafluorophenyl ring is the most probable site for attack, leading to SNAr rather than substitution on the non-fluorinated phenyl ring. core.ac.uk Conversely, under conditions favoring electrophilic attack, the electron-rich, non-fluorinated phenyl ring would be expected to react preferentially. The choice of reagents and reaction conditions is therefore crucial to direct the transformation to the desired position.

The table below summarizes the expected selectivity in reactions of this compound.

| Reaction Type | Reagent Type | Primary Reactive Site | Predominant Product Type |

| Nucleophilic | Strong Nucleophile (e.g., R-NH₂, R-O⁻) | Pentafluorophenyl Ring (C4-F) | para-Substituted SNAr Product |

| Electrophilic | Strong Electrophile (e.g., NO₂⁺) | Non-fluorinated Phenyl Ring | Electrophilic Aromatic Substitution Product |

| Deoxygenation | Catalytic System (e.g., Ti, Pd) + H-donor | Benzylic Hydroxyl Group | (Pentafluorophenyl)phenylmethane |

The synthesis of this compound typically proceeds via the reduction of a precursor ketone, such as (pentafluorophenyl)(phenyl)methanone. The reactivity of these ketone precursors is of significant interest, particularly in the context of C-H activation chemistry. acs.org The carbonyl group can act as a directing group in transition metal-catalyzed reactions, facilitating the activation of otherwise inert C-H bonds.

Specifically, the carbonyl oxygen can coordinate to a metal center (e.g., Pd, Rh, Ir), positioning the catalyst to selectively cleave an ortho C-H bond on the adjacent non-fluorinated phenyl ring in a cyclometalation process. core.ac.uk This strategy allows for the regioselective functionalization of the phenyl ring. However, a key challenge in these systems is the competition between C-H activation and C-F activation. core.ac.uk Depending on the metal, ligands, and specific substrate, the catalyst may preferentially activate a C-F bond on the electron-deficient pentafluorophenyl ring instead of the intended C-H bond. core.ac.ukacs.org Studies on related fluorinated ketones have shown that the outcome is kinetically and thermodynamically controlled, with factors like steric hindrance and bond energies playing a crucial role in determining the selective activation pathway. acs.orgnih.gov

Stereochemical Dynamics and Control in this compound Reactions

The stereochemistry of reactions involving this compound is a critical aspect that influences the properties and applications of its derivatives, particularly in fields like medicinal chemistry and materials science where specific stereoisomers are often required.

Enantioselective Synthesis of Chiral Pentafluorobenzhydrols

The synthesis of enantiomerically pure or enriched chiral compounds is a cornerstone of modern organic chemistry. wikipedia.orgnih.gov For this compound, which is prochiral, the primary strategies for obtaining chiral, non-racemic products revolve around the enantioselective reduction of the corresponding ketone, 2,3,4,5,6-pentafluorobenzophenone (B73018), or the use of chiral auxiliaries.

Enantioselective Reduction of 2,3,4,5,6-Pentafluorobenzophenone:

The most direct route to chiral this compound is the asymmetric reduction of its parent ketone. Several established methods for the enantioselective reduction of prochiral ketones can be applied, each with its own set of advantages and typical stereochemical outcomes. uwindsor.canih.govrsc.org

Catalytic Transfer Hydrogenation: This method often employs a chiral catalyst, such as a transition metal complex with a chiral ligand, and a hydrogen source like isopropanol (B130326) or formic acid. For instance, catalysts based on ruthenium, rhodium, or iridium complexed with chiral diamines or phosphine (B1218219) ligands have proven effective for a wide range of ketones. The enantioselectivity is governed by the steric and electronic interactions between the substrate and the chiral catalyst in the transition state.

Chiral Borane Reagents: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst (oxazaborolidinones) and Alpine-Borane® are well-known for their ability to reduce ketones to alcohols with high enantioselectivity. uwindsor.ca The mechanism involves the formation of a complex between the borane, the chiral ligand, and the ketone, leading to a diastereomeric transition state that favors the formation of one enantiomer of the alcohol.

Enzyme-Catalyzed Reductions: Biocatalysis, using whole-cell systems (like baker's yeast) or isolated enzymes (dehydrogenases), offers a green and highly selective alternative for producing chiral alcohols. wikipedia.org These reactions are known for their high enantiomeric excesses (ee) and mild reaction conditions.

The expected enantioselectivity for these reductions can be high, often exceeding 90% ee, depending on the chosen reagent and reaction conditions. A hypothetical comparison of these methods for the synthesis of (S)-2,3,4,5,6-pentafluorobenzhydrol is presented in the table below.

| Reduction Method | Chiral Reagent/Catalyst | Typical Solvent | Temperature (°C) | Expected Enantiomeric Excess (ee %) |

| Catalytic Transfer Hydrogenation | (S,S)-RuCl(p-cymene)(TsDPEN) | Isopropanol | 25 | >95 |

| Chiral Borane Reduction | (S)-CBS Catalyst | Toluene | -78 | 90-98 |

| Biocatalytic Reduction | Saccharomyces cerevisiae | Water/Glucose | 30 | >99 |

Table 1: Hypothetical data for the enantioselective reduction of 2,3,4,5,6-pentafluorobenzophenone to (S)-2,3,4,5,6-pentafluorobenzhydrol.

Use of Chiral Auxiliaries:

An alternative strategy involves the temporary attachment of a chiral auxiliary to a precursor molecule to direct a subsequent stereoselective reaction. wikipedia.orgsigmaaldrich.com For instance, a prochiral starting material could be derivatized with a chiral auxiliary, subjected to a diastereoselective reaction to create the desired stereocenter, and then the auxiliary is cleaved to yield the enantiomerically enriched product. Evans oxazolidinones and SAMP/RAMP hydrazones are examples of widely used chiral auxiliaries. wikipedia.orgscielo.org.mx While this approach is versatile, it is less atom-economical than catalytic methods due to the need for additional synthetic steps for attaching and removing the auxiliary.

Rearrangement Processes and Their Mechanistic Implications in Fluorinated Systems

Rearrangement reactions are fundamental transformations in organic chemistry, often proceeding through carbocationic intermediates. libretexts.orgyoutube.comyoutube.comnih.govyoutube.comyoutube.com In the context of this compound, the potential for such rearrangements is influenced by the electronic properties of the pentafluorophenyl group.

Carbocation Formation and Stability:

The hydroxyl group of this compound can be protonated under acidic conditions, followed by the loss of a water molecule to form a benzhydryl carbocation. The stability of this carbocation is a key determinant of its subsequent reactivity. The phenyl group is generally considered to be stabilizing for an adjacent carbocation due to resonance. However, the presence of five highly electronegative fluorine atoms on one of the phenyl rings has a significant impact.

The fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect), which destabilizes the adjacent carbocationic center. This effect is expected to make the formation of the 2,3,4,5,6-pentafluorobenzhydryl cation less favorable compared to the unsubstituted benzhydryl cation.

Potential Rearrangement Pathways:

Once formed, carbocations can undergo rearrangements to form more stable species. The most common types are 1,2-hydride shifts and 1,2-alkyl (or aryl) shifts. youtube.comyoutube.comyoutube.comyoutube.com

1,2-Hydride Shift: If a more stable carbocation can be formed by the migration of a hydrogen atom from an adjacent carbon, this process is likely to occur. In the case of the 2,3,4,5,6-pentafluorobenzhydryl cation, the potential for a stabilizing hydride shift is limited by the structure.

1,2-Aryl Shift (Phenyl Migration): A phenyl group can also migrate to an adjacent carbocationic center. In the 2,3,4,5,6-pentafluorobenzhydryl cation, the migration of the unsubstituted phenyl group to the carbon bearing the pentafluorophenyl group would result in a carbocation stabilized by the pentafluorophenyl ring, which is electronically disfavored. Conversely, migration of the pentafluorophenyl group is also unlikely due to its electron-deficient nature.

The strong inductive effect of the fluorine atoms can also influence the transition state energies of these rearrangement processes. Theoretical studies on related fluorinated systems have shown that fluorine substitution can either increase or decrease the activation energy for sigmatropic rearrangements, depending on the specific electronic environment. researchgate.net

Given the destabilizing effect of the C₆F₅ group on an adjacent positive charge, it is plausible that rearrangement pathways that move the positive charge away from this group would be favored. However, the specific conditions required to induce such rearrangements in this compound and the precise nature of the products would require dedicated experimental and computational investigation.

Kinetic Analysis of this compound Chemical Transformations

The study of reaction kinetics provides valuable insights into reaction mechanisms, including the identification of rate-determining steps and the influence of various factors on the reaction rate. For this compound, a kinetic analysis of its transformations is crucial for understanding its reactivity profile.

Factors Influencing Reaction Rates:

The rates of reactions involving this compound are significantly influenced by the electronic properties of the pentafluorophenyl group. The five fluorine atoms exert a powerful electron-withdrawing inductive effect, which can have opposing consequences depending on the reaction mechanism.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2):

In an Sₙ1 reaction , the rate-determining step is the formation of a carbocation. youtube.com The strong -I effect of the C₆F₅ group would destabilize the benzhydryl cation, thereby slowing down the rate of an Sₙ1 reaction compared to an unsubstituted benzhydrol.

In an Sₙ2 reaction , the nucleophile attacks the electrophilic carbon in a concerted step. libretexts.orglibretexts.org The electron-withdrawing fluorine atoms would make the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. This would likely lead to an acceleration of the Sₙ2 reaction rate.

Elimination Reactions (E1 and E2): Similar to Sₙ1, the E1 mechanism proceeds through a carbocation intermediate and would be disfavored. The E2 mechanism, which involves a concerted deprotonation and loss of the leaving group, would also be influenced by the electronic effects of the substituents.

Kinetic Data and Mechanistic Interpretation:

While specific kinetic data for reactions of this compound are not extensively reported in the literature, we can infer its likely kinetic behavior from studies on related compounds. For instance, the solvolysis of benzhydryl derivatives has been used to establish nucleofugality scales, which quantify the leaving group's ability to depart. nih.gov A kinetic study of the solvolysis of 2,3,4,5,6-pentafluorobenzhydryl derivatives would provide valuable data on the stability of the corresponding carbocation and the role of the pentafluorophenyl group.

A hypothetical kinetic experiment could involve measuring the rate of a nucleophilic substitution reaction, for example, the reaction of this compound with a nucleophile like bromide ion. The rate law for such a reaction would be determined by monitoring the concentration of reactants or products over time.

Hypothetical Rate Data for Nucleophilic Substitution:

The table below presents hypothetical rate constants for the Sₙ2 reaction of various substituted benzhydrols with a given nucleophile. This illustrates the expected trend based on the electronic effects of the substituents.

| Benzhydrol Derivative | Substituent on one Phenyl Ring | Relative Rate Constant (k_rel) |

| Benzhydrol | H | 1 |

| 4-Methylbenzhydrol | 4-CH₃ (electron-donating) | 0.5 |

| 4-Nitrobenzhydrol | 4-NO₂ (electron-withdrawing) | 15 |

| This compound | C₆F₅ (strongly electron-withdrawing) | >>15 (expected) |

Table 2: Hypothetical relative rate constants for the Sₙ2 reaction of substituted benzhydrols, illustrating the expected significant rate enhancement for this compound due to the strong inductive effect of the pentafluorophenyl group.

Further kinetic studies, including the determination of activation parameters (enthalpy and entropy of activation), would provide a more complete picture of the reaction mechanism and the energetic landscape of the transformation.

Catalytic and Promotive Roles of Fluorinated Alcohols in Contemporary Organic Synthesis

2,3,4,5,6-Pentafluorobenzhydrol as a Brønsted Acid Catalyst and Hydrogen-Bonding Donor

A Brønsted acid is a molecular entity capable of donating a proton (a hydrogen ion, H⁺). In organic synthesis, Brønsted acid catalysis is a fundamental principle where the acid accelerates a reaction by protonating a substrate, thereby activating it for subsequent transformation. Furthermore, hydrogen bonding plays a crucial role in molecular recognition and the stabilization of transition states. A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine) and another nearby electronegative atom. ck12.orglibretexts.org This interaction, though weaker than a covalent bond, is significant in directing the stereochemical outcome and enhancing the rate of a variety of chemical reactions. libretexts.org

The molecular structure of this compound incorporates a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a phenyl group and a pentafluorophenyl group. The presence of the hydroxyl group provides a proton that can be donated, a characteristic feature of an alcohol, suggesting its potential to act as a Brønsted acid. Additionally, the hydrogen atom of the hydroxyl group, being bonded to the electronegative oxygen atom, has the capacity to act as a hydrogen-bond donor. ck12.orglibretexts.org The electron-withdrawing nature of the five fluorine atoms on the adjacent phenyl ring is expected to increase the acidity of the hydroxyl proton, thus potentially enhancing both its Brønsted acidity and its hydrogen-bond donating strength compared to non-fluorinated benzhydrol.

While the structural features of this compound suggest its potential as a Brønsted acid catalyst and a hydrogen-bonding donor, detailed research findings and specific examples of its application in these roles are not extensively documented in publicly accessible scientific literature.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1944-05-4 |

| Molecular Formula | C₁₃H₇F₅O |

| Molecular Weight | 274.19 g/mol |

This data is compiled from multiple chemical supplier databases. scbt.compharmaffiliates.com

Modulation of Reaction Media Properties by Fluorinated Alcohols

Fluorinated alcohols are a class of solvents known for their unique properties that can significantly influence the outcomes of chemical reactions. These properties include high polarity, low nucleophilicity, and a strong ability to form hydrogen bonds. The presence of fluorine atoms enhances the acidity of the alcohol's hydroxyl group, making them potent hydrogen-bond donors. This strong hydrogen-bonding ability allows them to stabilize charged intermediates and transition states, often leading to increased reaction rates and altered selectivity.

Applications in Electrocatalysis Using Fluorinated Alcohol Solvents

Electrocatalysis involves the use of a catalyst to accelerate an electrochemical reaction at an electrode surface. The choice of solvent is critical in electrocatalysis as it affects the solubility of the electrolyte and reactants, the ionic conductivity of the medium, and the stability of electrochemically generated intermediates.

Fluorinated alcohols have emerged as promising solvents in electrocatalysis due to their high dielectric constants, wide electrochemical windows, and ability to stabilize reactive species. Their low flammability compared to conventional organic solvents also offers safety benefits. However, a review of the available scientific literature does not indicate specific applications or studies of this compound as a solvent in the field of electrocatalysis.

Relevance of Tris(pentafluorophenyl)borane as a Lewis Acid Catalyst in Hydride Transfer Reactions

Tris(pentafluorophenyl)borane, often abbreviated as B(C₆F₅)₃, is a powerful Lewis acid that has found extensive use in a wide array of chemical transformations. pharmaffiliates.comchemicalbook.com A Lewis acid is a chemical species that can accept a pair of electrons. The high Lewis acidity of B(C₆F₅)₃ is a consequence of the strong electron-withdrawing effect of the three pentafluorophenyl rings, which makes the central boron atom highly electron-deficient. chemicalbook.com

One of the most notable applications of B(C₆F₅)₃ is in catalysis, particularly in hydride transfer reactions. scbt.com It is capable of activating Si-H bonds in hydrosilanes, facilitating the transfer of a hydride (H⁻) to an electrophilic center. scbt.compharmaffiliates.com This process is central to the Piers-Rubinsztajn reaction, where B(C₆F₅)₃ catalyzes the condensation of hydrosilanes with alkoxysilanes to form siloxane bonds. scbt.com

The mechanism of B(C₆F₅)₃ catalysis in these reactions is unique. Instead of activating a carbonyl group, which is common for many Lewis acids, B(C₆F₅)₃ interacts with the silane. pharmaffiliates.com This interaction leads to the formation of a hydridoborate anion, [(C₆F₅)₃BH]⁻, which then delivers the hydride to the substrate. pharmaffiliates.com This reactivity has been harnessed in various processes, including the reduction of imines and the deoxygenation of phosphonic and phosphinic esters. pharmaffiliates.com

Furthermore, the hydrated form of tris(pentafluorophenyl)borane, B(C₆F₅)₃·H₂O, has been shown to act as a strong Brønsted acid catalyst for a range of organic reactions, including additions, substitutions, and ring-opening reactions. The versatility of B(C₆F₅)₃ as both a potent Lewis acid and, in its hydrated form, a Brønsted acid highlights its significance in modern organic synthesis. ck12.orglibretexts.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3,4,5,6 Pentafluorobenzhydrol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of fluorinated organic compounds like 2,3,4,5,6-Pentafluorobenzhydrol. The presence of the highly sensitive and 100% naturally abundant ¹⁹F nucleus offers a powerful probe into the molecule's structure. nih.govhuji.ac.il

Comprehensive ¹⁹F NMR Analysis for Electronic Environments and Conformational Preferences

¹⁹F NMR spectroscopy is exceptionally informative for this compound due to the large chemical shift dispersion of the fluorine nucleus, which minimizes signal overlap and provides detailed information about the electronic environment of each fluorine atom. thermofisher.comazom.com The pentafluorinated phenyl group exhibits distinct signals for the ortho, meta, and para fluorine atoms, with their chemical shifts and coupling constants (J-coupling) revealing through-bond and through-space interactions. thermofisher.comazom.com

Analysis of ¹⁹F-¹⁹F and ¹H-¹⁹F coupling constants offers insights into the molecule's conformational preferences. thermofisher.com The magnitude of these couplings can be correlated with the dihedral angles between the coupled nuclei, providing information about the rotational orientation of the pentafluorophenyl ring relative to the rest of the molecule. This is crucial for understanding the steric and electronic effects that govern the molecule's preferred three-dimensional shape.

Table 1: Representative ¹⁹F NMR Data for Fluorinated Aromatic Compounds

| Fluorine Position | Typical Chemical Shift Range (ppm vs. C₆F₆) | Typical Coupling Constants (Hz) |

| Ortho | -140 to -160 | ³J(F-F) ≈ 20, ⁴J(F-F) ≈ 0-7, ⁵J(F-F) ≈ 10-15 |

| Meta | -160 to -165 | ³J(F-F) ≈ 20, ⁴J(F-F) ≈ 0-7 |

| Para | -150 to -158 | ⁵J(F-F) ≈ 10-15 |

Note: The exact chemical shifts and coupling constants for this compound would require specific experimental data.

Multi-dimensional ¹H and ¹³C NMR for Detailed Structural Assignments

While ¹⁹F NMR is a primary tool, ¹H and ¹³C NMR spectroscopy are essential for a complete structural assignment. pressbooks.publibretexts.org ¹H NMR provides information on the protons, particularly the benzylic proton and the protons of the non-fluorinated phenyl group. The chemical shift and multiplicity of the benzylic proton are influenced by the neighboring hydroxyl group and the two aromatic rings.

¹³C NMR complements the proton data by identifying all carbon atoms in the molecule. libretexts.orglibretexts.org The chemical shifts of the carbons in the pentafluorophenyl ring are significantly affected by the attached fluorine atoms. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to correlate the ¹H, ¹³C, and even ¹⁹F signals. These experiments establish connectivity between different parts of the molecule, allowing for an unambiguous assignment of all atoms in the structure. nih.gov

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aromatic (C₆H₅) | 7.0 - 8.0 |

| ¹H | Benzylic (CH-OH) | 5.0 - 6.0 |

| ¹H | Hydroxyl (OH) | Variable (depends on solvent and concentration) |

| ¹³C | Aromatic (C₆H₅) | 125 - 140 |

| ¹³C | Aromatic (C-F) | 135 - 150 (with C-F coupling) |

| ¹³C | Benzylic (CH-OH) | 70 - 80 |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of this compound in the solid state. nih.govresearchgate.netyoutube.com By diffracting X-rays through a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined. nih.gov

This technique reveals critical details about the molecule's conformation, including bond lengths, bond angles, and torsion angles. Furthermore, X-ray crystallography elucidates the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. researchgate.netnih.govresearchgate.net For this compound, this includes hydrogen bonding involving the hydroxyl group and potential non-covalent interactions such as C-H···F and π-π stacking interactions between the aromatic rings. researchgate.net Understanding these interactions is crucial for rationalizing the compound's physical properties, such as its melting point. vwr.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and for probing the strength of hydrogen bonds. researchgate.netresearchgate.net The vibrational spectra exhibit characteristic absorption or scattering bands corresponding to the stretching and bending modes of specific bonds.

The most prominent feature in the IR spectrum is the O-H stretching vibration of the hydroxyl group, which is highly sensitive to hydrogen bonding. nih.govnih.govmdpi.com In a non-hydrogen-bonded state, this band appears as a sharp peak at higher wavenumbers. In the presence of hydrogen bonding, the band becomes broader and shifts to lower wavenumbers, with the magnitude of the shift correlating to the strength of the hydrogen bond. The C-F stretching vibrations of the pentafluorophenyl ring give rise to strong absorptions in the fingerprint region of the IR spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching (non-H-bonded) | ~3600 |

| O-H | Stretching (H-bonded) | 3200 - 3500 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-F | Stretching | 1100 - 1400 |

| C-O | Stretching | 1000 - 1260 |

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of this compound and to analyze its fragmentation pattern upon ionization. nih.govnih.gov HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition of the molecule. nih.gov

Electron impact (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. Subsequent fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. mdpi.comuab.edulibretexts.org The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its identity. Common fragmentation pathways for this compound would likely involve the loss of a water molecule from the molecular ion, cleavage of the bond between the two aromatic rings, and fragmentation of the pentafluorophenyl ring. libretexts.org

Table 4: Predicted Fragmentation Data for this compound

| Ion | m/z (Nominal) | Possible Identity |

| [M]⁺ | 278 | Molecular Ion |

| [M-H₂O]⁺ | 260 | Loss of water |

| [C₆F₅]⁺ | 167 | Pentafluorophenyl cation |

| [C₇H₇O]⁺ | 107 | Tropylium-like ion or benzoyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Note: The exact m/z values would be determined with high precision in an HRMS experiment.

Computational and Theoretical Chemistry Studies on 2,3,4,5,6 Pentafluorobenzhydrol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and geometry of molecular systems. researchgate.netnih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for molecules of this size. chemrxiv.org DFT calculations are centered on the principle that the energy of a system is a functional of its electron density. nih.gov

The first step in a computational study is typically geometry optimization, which aims to find the lowest energy arrangement of atoms in the molecule. mdpi.comresearchgate.net For 2,3,4,5,6-pentafluorobenzhydrol, this involves determining the stable conformations that arise from rotation around the single bonds, particularly the C-C bond connecting the phenyl and pentafluorophenyl rings to the carbinol carbon.

Table 1: Representative Functionals and Basis Sets for Geometry Optimization This table is illustrative of common methods used for such calculations.

| Functional | Basis Set | Description |

| B3LYP | 6-31+G(d,p) | A popular hybrid functional often used for geometry optimizations of organic molecules, providing a good balance of accuracy and cost. nih.gov |

| ωB97X-D | 6-311++G(d,p) | A range-separated hybrid functional with empirical dispersion correction, good for systems with non-covalent interactions. researchgate.net |

| M06-2X | def2-TZVP | A high-nonlocality functional with good performance for thermochemistry and kinetics. |

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding the reactive behavior of a molecule. nih.gov It is calculated from the total electron density and maps the electrostatic potential onto the molecular surface. uni-muenchen.de The MEP visualizes the charge distribution, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For this compound, an MEP analysis would predict:

Negative Regions: Concentrated around the highly electronegative fluorine atoms of the pentafluorophenyl ring and the oxygen atom of the hydroxyl group. These areas are potential sites for interaction with electrophiles or for hydrogen bonding. nih.govnih.gov

Positive Regions: Located around the hydrogen atoms, particularly the hydroxyl proton and the proton on the carbinol carbon. These sites are susceptible to attack by nucleophiles.

In addition to MEP, Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide quantitative measures of the partial atomic charges on each atom in the molecule. chemmethod.comrsc.org This data helps to quantify the electron-withdrawing effect of the pentafluorophenyl group and the polarization of bonds within the molecule.

Table 2: Predicted MEP Characteristics for this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implication for Reactivity |

| Pentafluorophenyl Ring (F atoms) | Strongly Negative | Red | Site for electrophilic interaction. researchgate.net |

| Hydroxyl Oxygen | Negative | Red/Yellow | Site for electrophilic attack and hydrogen bond acceptor. researchgate.net |

| Hydroxyl Hydrogen | Strongly Positive | Blue | Site for nucleophilic attack and hydrogen bond donor. nih.gov |

| Phenyl Ring Hydrogens | Moderately Positive | Green/Blue | Weaker sites for nucleophilic interaction. |

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical methods are instrumental in elucidating the detailed pathways of chemical reactions. rsc.org They allow for the mapping of the potential energy surface, locating reactants, products, intermediates, and the transition states that connect them.

By modeling a proposed reaction, such as the oxidation of the alcohol group in this compound to form the corresponding ketone (2,3,4,5,6-pentafluorobenzophenone), computational chemists can determine the step-by-step mechanism. organic-chemistry.org This involves identifying the transition state structure for each elementary step in the reaction. researchgate.net

The energy difference between the reactants and the transition state defines the activation energy or barrier for that step. nih.govnih.gov A higher activation barrier corresponds to a slower reaction rate. Calculations can compare different possible pathways to determine the most energetically favorable route. For instance, in an oxidation reaction, different mechanisms (e.g., involving different proton transfers or concerted steps) can be modeled and their activation barriers compared. nih.govresearchgate.net

Partially fluorinated aromatic compounds like this compound present interesting cases of reaction selectivity. core.ac.uk Specifically, in reactions with certain transition metal complexes, there can be competition between the activation of a C-H bond (on the unsubstituted phenyl ring) and a C-F bond (on the perfluorinated ring). nih.gov

Although C-F bonds are significantly stronger than C-H bonds, the reaction of a C-F bond at a metal center can be thermodynamically more favorable. core.ac.uk DFT calculations can predict the outcome of such competing reactions by calculating the activation barriers for both the C-H activation pathway and the C-F activation pathway. core.ac.ukprinceton.edu The pathway with the lower activation barrier will be the kinetically preferred product. These studies can reveal how factors like the nature of the metal catalyst, its ligands, and the specific position of the fluorine atoms influence the regioselectivity of the reaction. core.ac.ukrsc.org

Prediction of Spectroscopic Parameters (e.g., 19F NMR Chemical Shifts)

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation. For fluorinated compounds, the prediction of ¹⁹F NMR chemical shifts is particularly important. nih.govresearchgate.net

The procedure involves first optimizing the molecular geometry using a reliable DFT method. Subsequently, the NMR shielding tensors are calculated for each fluorine atom using specialized methods, often within the DFT framework. rsc.org It is common practice to calculate the shielding constant for a reference compound (like CFCl₃) and then determine the chemical shifts relative to this standard. To improve accuracy, calculated shielding values are often scaled using empirically derived scaling factors. nih.gov

Studies have shown that methods like B3LYP/6-31+G(d,p) or ωB97XD/aug-cc-pvdz can predict ¹⁹F NMR chemical shifts with a root mean square error of a few parts per million (ppm), which is often sufficient to distinguish between different fluorine environments in a molecule. nih.govrsc.orgnsf.gov This predictive power is crucial for assigning the specific resonances in the experimental ¹⁹F NMR spectrum of this compound to the ortho, meta, and para fluorine atoms.

Table 3: Recommended DFT Protocols for ¹⁹F NMR Chemical Shift Prediction

| Level of Theory (Geometry) | Level of Theory (NMR) | Expected Accuracy | Reference |

| B3LYP/6-31+G(d,p) | B3LYP/6-31+G(d,p) | Good accuracy with scaling factors; max deviation ~6.5 ppm. | nih.gov |

| ωB97XD/aug-cc-pvdz | ωB97XD/aug-cc-pvdz | High accuracy; RMS error ~3.6 ppm. | rsc.org |

Conformational Analysis and Investigation of Intramolecular and Intermolecular Interactions

The conformational landscape of this compound is primarily dictated by the rotation around the two single bonds connecting the central carbinol carbon to the phenyl and pentafluorophenyl rings. The presence of the bulky and highly electronegative fluorine atoms on one of the aromatic rings introduces unique electronic and steric factors that influence both its three-dimensional structure and its non-covalent interactions.

Intramolecular Interactions:

A key intramolecular interaction potentially present in this compound is the hydrogen bond between the hydroxyl proton and the ortho-fluorine atom on the pentafluorophenyl ring (an O-H···F-C interaction). While covalently bound fluorine is generally considered a weak hydrogen bond acceptor, studies on other flexible fluorohydrins have provided clear evidence for the existence of such bonds. nih.govnih.gov For instance, NMR studies on flexible acyclic γ-fluorohydrins have demonstrated the presence of O-H···F intramolecular hydrogen bonds, with their strength being highly dependent on the stereochemistry and conformational profile of the molecule. nih.gov

In the case of this compound, a conformation that brings the hydroxyl group in proximity to the pentafluorophenyl ring could be stabilized by such an interaction. The likelihood and strength of this bond would be a result of the interplay between the electrostatic attraction and the steric repulsion from the bulky phenyl group. Computational methods like Density Functional Theory (DFT), in conjunction with Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis, would be instrumental in confirming and characterizing this interaction. Studies on fluorinated benzanilides have successfully used these methods to establish the presence of N-H···F intramolecular hydrogen bonds. ucla.eduescholarship.org

Conformational Preferences:

| Dihedral Angle | Description | Expected Range | Rationale |

| C(phenyl)-C(carbinol)-C(pentafluorophenyl)-C | Defines the relative orientation of the two rings | 50° - 80° | Minimizes steric hindrance between the rings, similar to benzophenone (B1666685) systems. acs.orgresearchgate.net |

| H-O-C(carbinol)-C(phenyl/pentafluorophenyl) | Defines the orientation of the hydroxyl group | Variable | Dependent on the presence and strength of intramolecular O-H···F hydrogen bonding. nih.gov |

Intermolecular Interactions:

The pentafluorophenyl group imparts a strong electrophilic character to the molecule, making it susceptible to a range of intermolecular interactions. Computational studies on bromo- and iodo-pentafluorobenzene have revealed the presence of so-called "σ-holes" and "π-holes". rsc.orgrsc.orgresearchgate.net These are regions of positive electrostatic potential on the halogen atom (in the case of σ-holes) and on the face of the aromatic ring (in the case of π-holes), which can interact favorably with electron-rich species.

For this compound, the electron-deficient pentafluorophenyl ring can engage in:

π-hole···π interactions: With electron-rich aromatic systems, where the positive potential on the face of the pentafluorophenyl ring interacts with the negative π-cloud of another aromatic ring. rsc.orgrsc.org

F···H and other weak hydrogen bonds: The fluorine atoms can act as weak hydrogen bond acceptors in interactions with suitable donor molecules. acs.org

Halogen bonding-like interactions: Although not a traditional halogen bond, the polarized fluorine atoms can participate in directional interactions with nucleophiles.

The presence of both an unsubstituted phenyl ring (electron-rich π-system) and a pentafluorophenyl ring (electron-poor π-system) within the same molecule creates a potential for complex self-assembly through a combination of these interactions in the solid state or in concentrated solutions.

Force Field Development and Molecular Dynamics Simulations for Dynamic Behavior

To study the dynamic behavior of this compound in a condensed phase (e.g., in solution or in a melt), molecular dynamics (MD) simulations are the computational tool of choice. mdpi.comnih.govbohrium.com However, accurate MD simulations rely on a well-parameterized force field that can correctly describe the intra- and intermolecular forces governing the system's behavior.

Force Field Development:

Standard force fields like AMBER, CHARMM, or OPLS may not have accurate parameters for a molecule containing a pentafluorophenyl group attached to a carbinol center. Therefore, a custom parameterization would likely be necessary. This process typically involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations (e.g., using DFT or Møller-Plesset perturbation theory) would be performed on the isolated molecule and smaller fragments to obtain data on the equilibrium bond lengths, angles, dihedral energy profiles, and the electrostatic potential. nih.govresearchgate.net

Parameter Derivation:

Bonded Parameters: Bond stretching and angle bending parameters are often derived by fitting to the QM-calculated potential energy surface around the equilibrium geometry. Torsional parameters, which are crucial for conformational accuracy, are derived by fitting to the energy profile of rotation around specific bonds. researchgate.net

Non-bonded Parameters: These consist of Lennard-Jones (van der Waals) terms and partial atomic charges. Atomic charges would be derived to reproduce the QM electrostatic potential. nih.govresearchgate.net For fluorinated compounds, special attention is needed for the van der Waals parameters of fluorine, as they significantly influence bulk properties. researchgate.net

The table below summarizes the key parameters that would need to be developed or validated for an accurate force field for this compound.

| Parameter Type | Specifics for this compound | Importance |

| Partial Atomic Charges | Charges for atoms in the pentafluorophenyl ring, the carbinol group (C, O, H), and the phenyl ring. | Crucial for all electrostatic interactions, including hydrogen bonding and π-hole interactions. nih.gov |

| Torsional Dihedrals | Parameters for the C(phenyl)-C(carbinol)-C(pentafluorophenyl)-C dihedral to correctly model the ring orientations. | Governs the overall conformational preferences and energy barriers between different conformers. researchgate.net |

| Lennard-Jones (van der Waals) | Parameters for the fluorine atoms. | Determines intermolecular packing, density, and solvation properties. researchgate.net |

Molecular Dynamics Simulations:

Once a reliable force field is established, MD simulations could be employed to investigate various dynamic properties of this compound. psu.edugithub.io Potential areas of study include:

Solvation Structure: Simulating the compound in different solvents (e.g., water, methanol, non-polar solvents) to understand the arrangement of solvent molecules around the solute and to calculate the free energy of solvation.

Conformational Dynamics: Analyzing the transitions between different conformational states in solution to understand the flexibility of the molecule and the lifetime of any intramolecular hydrogen bonds.

Aggregation Behavior: In simulations with multiple solute molecules, one could study the tendency of the compound to self-associate and characterize the dominant intermolecular interactions driving aggregation. mdpi.com

These simulations would provide a molecular-level picture of how this compound behaves in a realistic environment, bridging the gap between its static structure and its macroscopic properties.

Applications of 2,3,4,5,6 Pentafluorobenzhydrol in Advanced Materials Science and Supramolecular Chemistry

Integration into Fluorinated Polymers and Network Materials

While direct studies detailing the integration of 2,3,4,5,6-Pentafluorobenzhydrol into polymers are not extensively available, the chemistry of its precursor, 2,3,4,5,6-Pentafluorobenzaldehyde, provides strong evidence for its potential in this area. For instance, novel high molecular weight fluorinated aromatic polymers have been synthesized through a superacid-catalyzed polyhydroxylation reaction involving fluorinated carbonyl compounds like pentafluorobenzaldehyde (B1199891) wikipedia.org. This suggests a pathway where this compound, with its hydroxyl group, could act as a monomer or a key intermediate in the formation of fluorinated polymers.

The broader field of fluorinated polymers is driven by the unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy. Monomers like 2,3,4,5,6-pentafluorostyrene (B1630577) are used in atom transfer radical polymerization (ATRP) to create well-defined homopolymers and block copolymers 3vsigmausa.com. Similarly, fluorinated acrylates are employed to produce adhesives with low surface energy, suitable for bonding with materials like polytetrafluoroethylene (PTFE) additivesforpolymer.com. The incorporation of the pentafluorobenzhydrol moiety into polymer backbones could lead to materials with tailored refractive indices, dielectric constants, and gas permeability, properties that are highly sought after in advanced optical and separation technologies.

Utilization as a Building Block or Precursor in Organic Light-Emitting Diodes (OLEDs)

The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), represents a promising application area for fluorinated compounds. While direct application of this compound in OLEDs is not explicitly documented, its oxidized form, 2,3,4,5,6-pentafluorobenzophenone (B73018), has been utilized in the synthesis of host materials for Thermally Activated Delayed Fluorescence (TADF) OLEDs. Specifically, the host material designated as HB8 was synthesized through a nucleophilic substitution reaction between 2,3,4,5,6-pentafluorobenzophenone and 9H-carbazole additivesforpolymer.comchempoint.com.